3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione
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Overview
Description
3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione is an organic compound that belongs to the class of thiazolidines It is characterized by the presence of a bromobenzoyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3-bromobenzoyl chloride with 1,3-thiazolidine-2-thione. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromobenzoyl group can be replaced by other nucleophiles.
Oxidation and reduction: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Condensation: Acid or base catalysts are used, and the reactions are often performed under reflux conditions.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include sulfoxides and sulfones.
Condensation: Products include various heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiazolidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The bromobenzoyl group can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazolidine ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoyl chloride: A precursor used in the synthesis of 3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione.
1,3-Thiazolidine-2-thione: The core structure of the compound, known for its biological activity.
3-Bromobenzyl bromide: Another brominated benzoyl compound with different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the bromobenzoyl group and the thiazolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-8-3-1-2-7(6-8)9(13)12-4-5-15-10(12)14/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJAJNQHIFMIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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